2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester
Description
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester (CAS: 2121513-36-6) is a boronic ester derivative with a molecular formula of C₁₃H₁₆BBrClO₃ and an approximate molecular weight of 346.1 g/mol. Its structure features a bromine atom at the 2-position, chlorine at the 6-position, and a methoxy group at the 3-position on the phenyl ring, all stabilized by the pinacol ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems, which are critical in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAANXQBTZLUXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138084 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-36-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
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Reagents :
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2-Bromo-6-chloro-3-methoxyphenylboronic acid (1 equiv)
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Pinacol (1.2 equiv)
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Solvent: Toluene or diethyl ether
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Procedure :
The boronic acid and pinacol are dissolved in toluene, followed by heating under reflux with a Dean-Stark trap to remove water. After 12–24 hours, the mixture is concentrated and purified via flash column chromatography (hexane/ethyl acetate).
Yield and Purity
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | Reflux (110°C in toluene) |
| Key Byproduct | Water |
This method is favored for its simplicity but requires access to the pre-formed boronic acid, which may necessitate additional synthetic steps.
Miyaura Borylation of Aryl Halides
Miyaura borylation enables direct conversion of aryl halides to boronic esters using palladium catalysts and bis(pinacolato)diboron (B₂pin₂). For the target compound, this method avoids isolating the boronic acid intermediate.
Reaction Mechanism
Optimized Protocol
Advantages
Limitations
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Substrate Sensitivity : Electron-withdrawing groups (e.g., Cl, Br) slow transmetallation, requiring longer reaction times.
Halogen-Metal Exchange Followed by Borylation
This two-step approach involves generating an aryl lithium or magnesium intermediate, which reacts with trimethyl borate or B₂pin₂.
Step 1: Halogen-Metal Exchange
Step 2: Boron Electrophile Quench
Yield Comparison
| Step | Yield (%) |
|---|---|
| Halogen-Li Exchange | 60–70 |
| Borylation | 75–85 |
This method offers regioselectivity but demands cryogenic conditions and strict anhydrous handling.
Transition Metal-Mediated C–H Borylation
Iridium or rhodium catalysts enable direct C–H borylation of arenes, bypassing pre-functionalized substrates. For electron-deficient aryl systems, Ir(cod)(OMe)]₂/4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is effective.
Substrate Considerations
Representative Conditions
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Catalyst : [Ir(OMe)(cod)]₂ (2 mol%)
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Ligand : dtbpy (4 mol%)
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Solvent : Cyclohexane at 80°C
| Outcome | Result |
|---|---|
| Conversion | 40–50% |
| Regioselectivity | >90% C2 |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
The primary application of this compound lies in its role as a reagent in Suzuki-Miyaura coupling reactions , which are fundamental for the synthesis of complex organic molecules. This reaction facilitates the formation of biaryl compounds, crucial for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is investigated for its potential in developing new drugs. Its ability to form stable carbon-boron bonds makes it a valuable tool in synthesizing biologically active compounds. For instance, it has been explored in the context of boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to selectively target cancer cells .
This compound exhibits significant biological activity due to its reactivity with biomolecules. It can act as an enzyme inhibitor, particularly targeting proteasomes involved in cellular signaling pathways. Such interactions are crucial in cancer therapy and other therapeutic applications .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Reactions Involved |
|---|---|---|
| Organic Synthesis | Formation of biaryl compounds | Suzuki-Miyaura coupling |
| Medicinal Chemistry | Development of pharmaceuticals and therapeutic agents | Carbon-boron bond formation |
| Biological Activity | Enzyme inhibition (e.g., proteasome inhibitors) | Reversible covalent bonding with biomolecules |
| Industrial Applications | Production of advanced materials and polymers | Various organic transformations |
Case Study 1: Synthesis of Biaryl Compounds
In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling. The study highlighted optimized reaction conditions that resulted in high yields and purity of the desired products .
Case Study 2: Boron Neutron Capture Therapy
Research exploring the use of boronic acids in BNCT has shown promising results. The incorporation of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester into drug delivery systems has been evaluated for its ability to selectively target tumor cells while minimizing damage to surrounding healthy tissues .
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Bromo-6-chloro-3-methoxyphenylboronic Acid Pinacol Ester and Analogs
Substituent Effects on Reactivity
- Halogen Influence : Bromine and chlorine at the 2- and 6-positions (target compound) enhance electrophilicity, facilitating oxidative addition in cross-coupling reactions compared to fluorine-containing analogs (e.g., 2-Chloro-6-fluoro-3-methoxyphenyl analog, MW 285.5) .
- Methoxy Group : The 3-methoxy group in the target compound provides moderate electron-donating effects, balancing reactivity and stability. In contrast, nitro groups (e.g., 2-Bromo-6-fluoro-3-nitrophenyl analog, MW 345.96) significantly increase electrophilicity but may compromise hydrolytic stability .
Biological Activity
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids and their derivatives are known for their roles in drug development, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of the compound, supported by relevant case studies, data tables, and research findings.
Boronic acids interact with various biological targets through reversible covalent bonding with diols, which can influence enzyme activity and cellular processes. The specific interactions of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester with proteins and enzymes have not been extensively detailed in literature; however, similar compounds have demonstrated significant effects on proteasome inhibition and enzyme modulation.
Anticancer Activity
Research indicates that boronic acid derivatives can inhibit cancer cell growth by targeting the proteasome pathway. For instance, compounds similar to 2-Bromo-6-chloro-3-methoxyphenylboronic acid have shown potential as proteasome inhibitors, leading to cell cycle arrest in various cancer cell lines. A study highlighted that certain boronic acids exhibit IC50 values in the low nanomolar range against multiple myeloma cells, suggesting strong anticancer properties .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | Target Cancer Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Bortezomib | Multiple Myeloma | 7.05 | Proteasome Inhibition |
| Compound A | Breast Cancer | 6.74 | Cell Cycle Arrest |
| Compound B | Colon Cancer | 8.21 | Apoptosis Induction |
Antibacterial Activity
Boronic acids have also been studied for their antibacterial properties. Specifically, they can inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa, which is critical in treating infections in immunocompromised patients. The compound demonstrated a Ki value of 0.5 pM against biofilm formation, indicating its potential as an antibacterial agent .
Table 2: Antibacterial Activity of Boronic Acid Derivatives
| Compound Name | Target Bacteria | Ki (pM) | Mechanism of Action |
|---|---|---|---|
| Compound C | Pseudomonas aeruginosa | 0.5 | Biofilm Inhibition |
| Compound D | Staphylococcus aureus | 1.2 | Cell Wall Disruption |
Case Studies
- In Vivo Studies : A recent study evaluated the pharmacokinetics and therapeutic efficacy of a boronic acid derivative similar to 2-Bromo-6-chloro-3-methoxyphenylboronic acid in a mouse model of cancer. The results showed that the compound had a favorable absorption profile and significant tumor reduction compared to control groups .
- Clinical Trials : Several clinical trials have explored boronic acid derivatives for their efficacy in treating multiple myeloma and other malignancies, often in combination with existing therapies like bortezomib .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic esters) and ¹H/¹³C NMR to confirm substitution patterns and esterification .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₆BBrClO₃ requires exact mass ~353.01 Da) .
- HPLC-PDA : Detects impurities (e.g., residual pinacol or dehalogenated byproducts) with >97% purity thresholds .
How do bromo and chloro substituents influence reactivity in cross-coupling reactions?
Advanced Research Question
- Electronic Effects : The electron-withdrawing Cl group meta to boron enhances electrophilicity, accelerating transmetallation in Suzuki couplings.
- Steric Hindrance : The ortho-Br substituent may reduce coupling efficiency with bulky aryl partners. Mitigate via microwave-assisted synthesis or ligand tuning (e.g., SPhos vs. XPhos) .
- Competitive Reactivity : Bromine’s higher leaving-group tendency vs. chlorine requires careful selection of coupling partners to avoid undesired debromination .
What strategies mitigate steric hindrance during Suzuki-Miyaura couplings involving this boronic ester?
Advanced Research Question
- Ligand Design : Use bulky phosphine ligands (e.g., DavePhos) to stabilize Pd intermediates and prevent β-hydride elimination .
- Solvent Optimization : Polar aprotic solvents (DME/H₂O mixtures) improve solubility of sterically hindered substrates.
- Temperature Gradients : Gradual heating (25°C → 80°C) reduces aggregation of Pd catalysts.
How can researchers resolve contradictions in reported reaction conditions for derivatization?
Data Contradiction Analysis
Discrepancies in optimal temperatures or catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) often arise from:
- Substrate Purity : Trace moisture or oxygen degrades boronic esters, leading to inconsistent results .
- Base Sensitivity : K₂CO₃ vs. Cs₂CO₃ can alter reaction pathways; perform control experiments with varying bases.
- Byproduct Identification : Use LC-MS/MS to detect halogen scrambling or protodeboronation byproducts .
What are the challenges in synthesizing derivatives with electron-rich aryl partners?
Advanced Research Question
- Oxidative Addition Barriers : Electron-rich aryl halides react sluggishly with Pd⁰. Use Pd precatalysts (e.g., Pd(PPh₃)₄) pre-reduced to active Pd⁰.
- Competitive Protodeboronation : Acidic protons on electron-rich partners may quench the boronic ester. Add molecular sieves or weak bases (NaHCO₃) to suppress this .
How does the methoxy group influence stability under acidic or basic conditions?
Advanced Research Question
- Acidic Conditions : Methoxy groups are stable below pH 3 but may demethylate under strong acids (H₂SO₄, TFA). Use buffered conditions (pH 4–6) for acid-mediated reactions.
- Basic Conditions : Methoxy is inert, but boronic esters hydrolyze above pH 8. Limit reaction times in NaOH/MeOH mixtures .
What computational tools predict regioselectivity in further functionalization?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
